N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-13-5-6-14(2)16(10-13)18(21)20-12-19(22,15-7-9-24-11-15)17-4-3-8-23-17/h3-11,22H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUSXXUHKRAGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines furan and thiophene moieties with a dimethylbenzamide structure, which may contribute to its diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula : C15H17N3O6S2
- Molecular Weight : 399.44 g/mol
- CAS Number : 2034483-42-4
- Purity : Typically around 95%
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may exert its effects through:
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : The structural components of the compound may allow it to bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing furan and thiophene rings have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer effects of a related compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 μM, indicating significant cytotoxicity against these cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Research has indicated that similar furan-based compounds can inhibit viral replication by targeting viral proteases or polymerases.
Case Study: SARS-CoV-2 Inhibition
A recent investigation into furan derivatives identified several compounds with inhibitory activity against the SARS-CoV-2 main protease (Mpro). One derivative showed an IC50 value of 1.55 μM, demonstrating the potential for further development as antiviral agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks thiophene group | Moderate enzyme inhibition |
| N-(4-methylphenyl)thiophene-2-carboxamide | Contains methylphenyl group | Limited anticancer activity |
| N-(4-fluorobenzyl)-5-chloro-thiophene-2-carboxamide | Variation in substitution | Enhanced receptor binding |
The unique combination of functional groups in this compound differentiates it from other compounds, potentially leading to enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Influence
The compound’s structural uniqueness lies in its combination of heterocyclic moieties and substituted benzamide core . Below is a comparison with analogous compounds:
Key Observations:
- Ethyl Group : The hydroxyl group in both the target compound and facilitates hydrogen bonding, but the heterocyclic furan/thiophene substituents introduce π-π stacking and electronic effects absent in .
- Heterocycles : Thiophene’s sulfur atom provides greater electron delocalization compared to furan’s oxygen, which may influence redox properties or ligand-metal interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide, and how are intermediates validated?
- Answer : A multi-step synthesis involving nucleophilic substitution and condensation reactions is typical. For example:
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Step 1 : React 2,5-dimethylbenzoyl chloride with a hydroxyethylamine intermediate under anhydrous conditions (e.g., THF, 0–5°C).
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Step 2 : Introduce thiophen-3-yl and furan-2-yl moieties via Mitsunobu or Grignard reactions.
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Validation : Monitor reaction progress using TLC (silica gel F254 plates). Purify intermediates via column chromatography (hexane/ethyl acetate gradient). Confirm structures using H/C NMR (400 MHz, DMSO-) and HPLC (C18 column, acetonitrile/water mobile phase) .
Table 1 : Example NMR Data for Key Intermediates
Proton Group Chemical Shift (δ, ppm) Multiplicity Assignment Furan C-H 6.2–7.1 Multiplet 2-(furan-2-yl) Thiophen C-H 7.3–7.8 Singlet 2-(thiophen-3-yl) Benzamide CH 2.1–2.4 Doublet 2,5-dimethylbenzamide
Q. How can researchers ensure purity and structural integrity of the compound?
- Answer : Combine orthogonal techniques:
- Purity : HPLC (>95% purity, C18 column, UV detection at 254 nm).
- Structural Confirmation : X-ray crystallography for absolute configuration (e.g., bond angles: C-O-C ~120°, dihedral angles between aromatic rings).
- Thermal Stability : Melting point analysis (open capillary, uncorrected) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to:
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Calculate HOMO/LUMO energies (predicting charge transfer interactions).
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Map electrostatic potential surfaces (identifying nucleophilic/electrophilic regions).
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Validate computational results against experimental UV-Vis spectra (λmax ~280 nm for furan-thiophen systems) .
Table 2 : DFT-Derived Electronic Parameters
Parameter Value (eV) Relevance HOMO Energy -5.2 Oxidative stability LUMO Energy -1.8 Reductive reactivity Band Gap 3.4 Charge separation efficiency
Q. How to resolve contradictions in cytotoxicity data across studies?
- Answer : Cross-validate using:
- Assay Variants : Compare MTT ( ), resazurin, and ATP-based assays.
- Cell Lines : Test across multiple lines (e.g., HeLa, HEK293) to rule out cell-specific effects.
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05 significance threshold).
- Mechanistic Studies : Use SPR or ITC to quantify target binding affinity (e.g., KD values for enzyme inhibition) .
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Docking Simulations : Use AutoDock Vina to model binding poses with SIRT2 (reference AGK2 in ).
- SAR Analysis : Modify substituents on the benzamide or thiophen groups to enhance hydrogen bonding (e.g., -OH vs. -OCH).
- In Vitro Validation : Measure IC values via enzyme inhibition assays (e.g., fluorometric SIRT2 activity kits) .
Methodological Notes
- Key Citations : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, BMC Chemistry) and USP standards for methodological rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
